molecular formula C9H7NO2 B2473635 3-(2-Hydroxyacetyl)benzonitrile CAS No. 83112-50-9

3-(2-Hydroxyacetyl)benzonitrile

Cat. No.: B2473635
CAS No.: 83112-50-9
M. Wt: 161.16
InChI Key: RPDWLOIHBKPAIE-UHFFFAOYSA-N
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Description

3-(2-Hydroxyacetyl)benzonitrile is an organic compound with the molecular formula C9H7NO2 It is characterized by a benzene ring substituted with a hydroxyacetyl group and a nitrile group

Scientific Research Applications

3-(2-Hydroxyacetyl)benzonitrile has diverse applications in scientific research:

Safety and Hazards

3-(2-Hydroxyacetyl)benzonitrile is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure . It can cause skin irritation (Category 2) and specific target organ toxicity with single exposure (Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using the substance only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyacetyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further chemical modifications to introduce the hydroxyacetyl group. The reaction conditions often include the use of solvents such as paraxylene and catalysts like hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled temperatures and pressures to ensure high yield and purity. The use of green chemistry principles, such as ionic liquids as recycling agents, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Hydroxyacetyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxyacetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyacetyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, the hydroxyacetyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The nitrile group can participate in electrophilic or nucleophilic reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

    Benzonitrile: Lacks the hydroxyacetyl group, making it less reactive in certain chemical reactions.

    2-Hydroxyacetophenone: Contains a hydroxyacetyl group but lacks the nitrile group, leading to different reactivity and applications.

    3-Hydroxybenzonitrile: Similar structure but with the hydroxy group directly attached to the benzene ring, resulting in different chemical properties.

Properties

IUPAC Name

3-(2-hydroxyacetyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-5-7-2-1-3-8(4-7)9(12)6-11/h1-4,11H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDWLOIHBKPAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83112-50-9
Record name 3-(2-hydroxyacetyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 776 mg of 3-(2-bromoacetyl)benzonitrile in acetonitrile (5 mL) and water (10 mL) is treated under microwave irradiation (125° C., 50 min). The same experiment is realized a second time with 976 mg. All the vials are collected, extracted with ethyl ether, dried over magnesium sulfate and concentrated under vacuum to give the desired compound.
Quantity
776 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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